

(R)-1-Methyl-3-pyrrolidinol vs (S)-1-Methyl-3-pyrrolidinol properties

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Compound of Interest

Compound Name: **1-Methyl-3-pyrrolidinol**

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An In-depth Technical Guide to the Stereoisomers of **1-Methyl-3-pyrrolidinol**: (R) vs. (S) Enantiomers

Abstract

Chirality is a fundamental concept in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. The enantiomers of a chiral molecule, while chemically similar, often exhibit profound differences in their pharmacological effects. This technical guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of **1-Methyl-3-pyrrolidinol**, two important chiral building blocks in medicinal chemistry. We will delve into their distinct physicochemical properties, their applications in the synthesis of targeted therapeutics, and the experimental protocols for their synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Comparative Physicochemical Properties

(R)-**1-Methyl-3-pyrrolidinol** and (S)-**1-Methyl-3-pyrrolidinol** share the same molecular formula and weight but differ in their stereochemistry, which leads to distinct physical properties, most notably their interaction with plane-polarized light. A summary of their key properties is presented below.

Property	(R)-1-Methyl-3-pyrrolidinol	(S)-1-Methyl-3-pyrrolidinol
Synonyms	(3R)-1-Methylpyrrolidin-3-ol, (R)-(-)-3-Hydroxy-N-methylpyrrolidine	(S)-(+)-3-Hydroxy-N-methylpyrrolidine, (S)-1-Methyl-3-pyrrolidin-3-ol
CAS Number	104641-60-3[1]	104641-59-0[2]
Molecular Formula	C ₅ H ₁₁ NO[1][3]	C ₅ H ₁₁ NO[2][4]
Molecular Weight	101.15 g/mol [1][3]	101.15 g/mol [2][4]
Appearance	Clear colorless liquid	Clear colorless liquid[4]
Boiling Point	50-52 °C @ 1 mmHg[1][5]	181-182 °C (lit.)[2][4][6]
Density	0.921 g/mL at 25 °C[1][5]	0.993 g/mL at 25 °C[2][4][6]
Refractive Index (n ₂₀ /D)	1.4640[1][5]	1.4660[2][6]
Optical Rotation ([α] ₂₀ /D)	-7° (c = 1% in chloroform)[1]	+6° (c = 1 in chloroform)[2][4]
Flash Point	70 °C (158.0 °F)[1]	88.9 °C (192.0 °F) - closed cup[2]
Purity	Typically ≥97%[1]	Typically ≥95-98%[2][4]

Biological and Pharmacological Significance

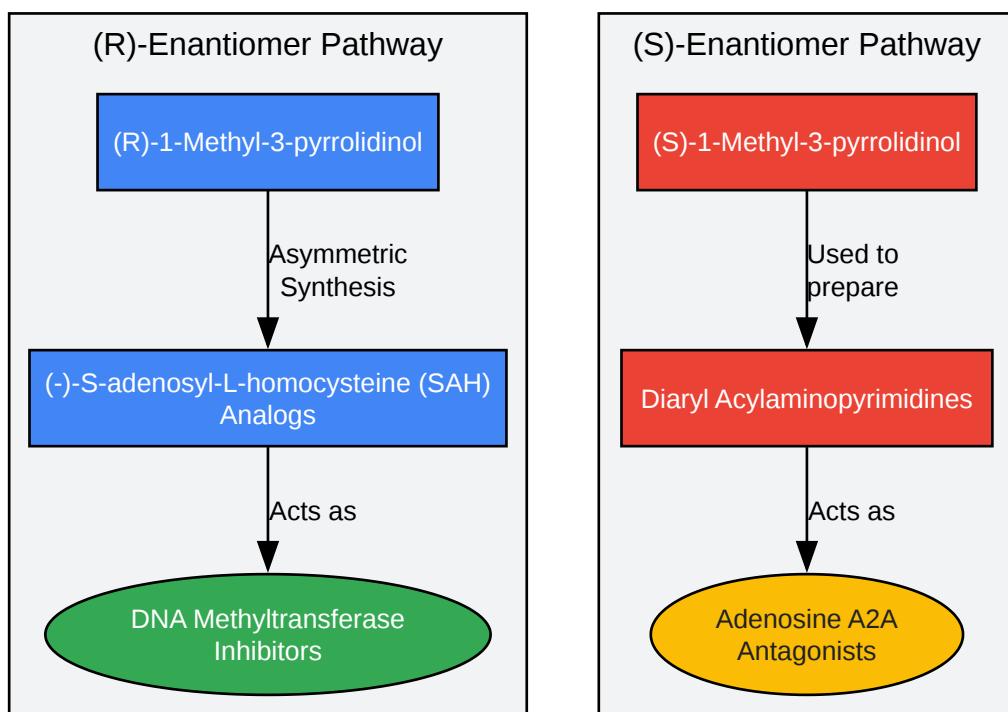
Neither (R)- nor (S)-**1-Methyl-3-pyrrolidinol** is typically used as a final active pharmaceutical ingredient (API). Instead, their primary value lies in their role as versatile, enantiomerically pure building blocks for the asymmetric synthesis of complex, biologically active molecules.[4] The choice of enantiomer is critical as it determines the final stereochemistry and, consequently, the therapeutic activity of the target compound.

- (R)-**1-Methyl-3-pyrrolidinol** is a key intermediate used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs.[1][3][7] These analogs are designed to act as inhibitors of DNA methyltransferases (DNMTs), a class of enzymes that are important targets in cancer therapy.[1][5][7]

- **(S)-1-Methyl-3-pyrrolidinol** serves as a crucial precursor for preparing diaryl acylaminopyrimidines, which function as potent and selective adenosine A2A antagonists.[6] Additionally, it is a versatile building block for various pharmaceuticals, particularly those targeting the central nervous system.[4]

The distinct synthetic applications of these enantiomers underscore the importance of stereochemistry in drug design, where each isomer leads to a unique class of therapeutic agents.

Divergent Synthetic Utility of 1-Methyl-3-pyrrolidinol Enantiomers



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Divergent roles of enantiomers as chiral building blocks.

Experimental Protocols

Synthesis Protocol: Stereoselective Reductive Amination

A common and efficient method for preparing enantiopure (R)- or (S)-**1-Methyl-3-pyrrolidinol** is through the reductive amination of the corresponding chiral precursor, (R)- or (S)-3-

hydroxypyrrolidine.

Objective: To synthesize **(S)-1-Methyl-3-pyrrolidinol** from (S)-3-hydroxypyrrolidine.

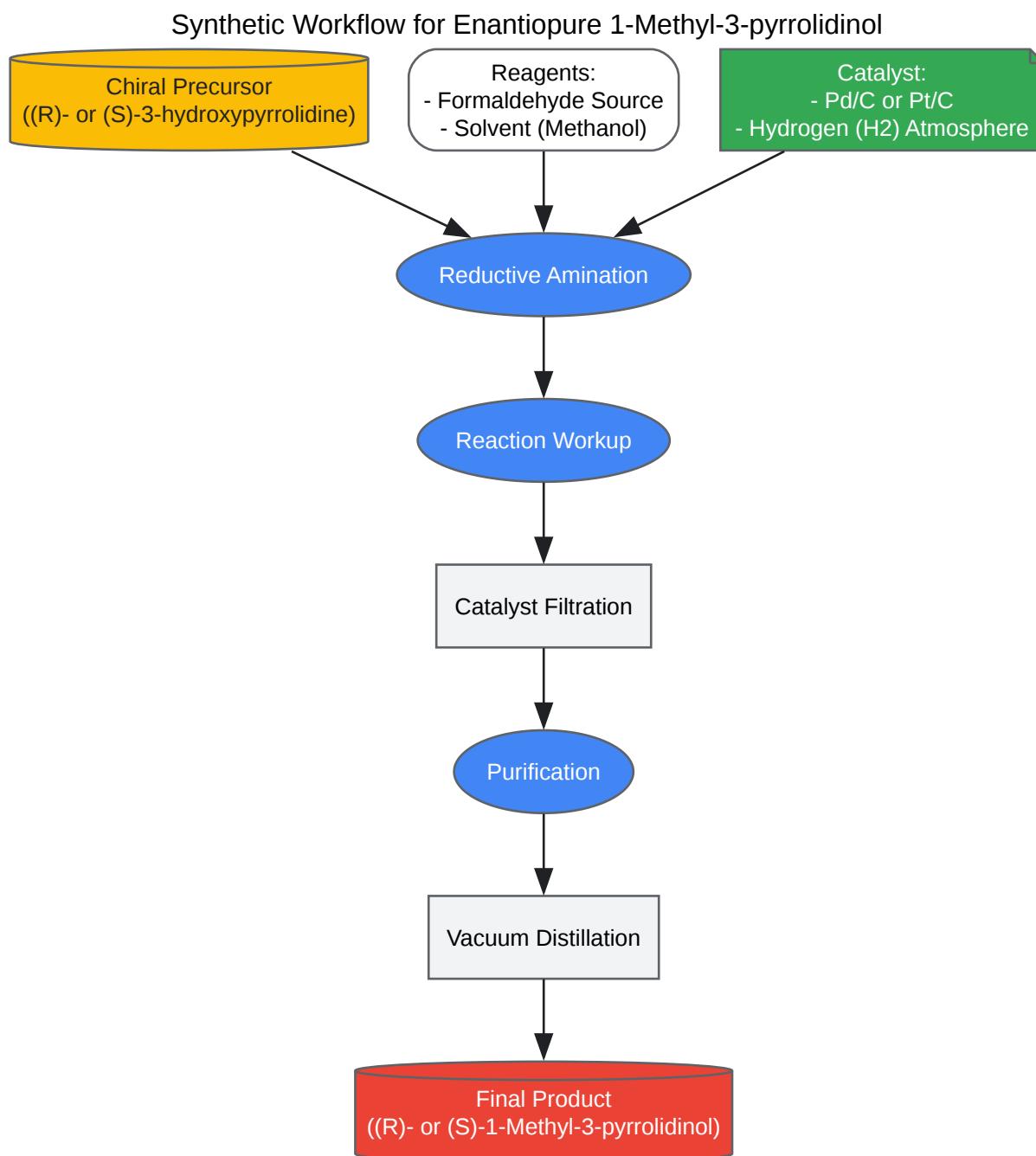
Materials:

- (S)-3-hydroxypyrrolidine
- Formaldehyde source (e.g., paraformaldehyde or 37% aqueous solution)[8]
- Catalyst: Palladium on carbon (Pd/C, 5-10%) or Platinum on carbon (Pt/C, 5%)[8]
- Hydrogen (H₂) gas
- Solvent: Methanol or Water[8]
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a suitable hydrogenation reactor, add the solvent (e.g., methanol), (S)-3-hydroxypyrrolidine, the formaldehyde source (1.0 to 2.0 molar equivalents), and the catalyst (e.g., 5% Pt/C).[8]
- Inerting: Seal the reactor and purge several times with an inert gas to remove air, followed by purging with hydrogen gas.
- Reaction: Pressurize the reactor with hydrogen (e.g., 0.4 to 0.5 MPa) and stir the mixture at a controlled temperature (e.g., 20°C).[8]
- Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) to confirm the disappearance of the starting material.[8]
- Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
- Filtration: Remove the catalyst by filtration through a pad of celite. Wash the filter cake with the solvent to ensure complete recovery of the product.

- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield high-purity **(S)-1-Methyl-3-pyrrolidinol**.^[8]



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General workflow for stereoselective synthesis.

Analytical Methods

1. Purity Determination (Gas Chromatography - GC):

- Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A chiral capillary column suitable for amine analysis.
- Method: A temperature gradient is typically used. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- Analysis: The purity is determined by the peak area percentage of the main component. Purity levels are often reported as >98% (GC).[\[9\]](#)

2. Identity Confirmation (^1H NMR Spectroscopy):

- Solvent: Deuterated chloroform (CDCl_3).
- Analysis: The resulting spectrum is compared against a reference standard.
- Characteristic Peaks for (S)-**1-methyl-3-pyrrolidinol** (400 MHz, CDCl_3): δ 1.73 (m, 1H), 2.20 (m, 2H), 2.34 (s, 3H, $-\text{NCH}_3$), 2.47 (dd, $J = 5.2, 10$ Hz, 1H), 2.64 (d, $J = 10$ Hz, 1H), 2.85 (m, 1H), 4.32 (m, 1H) ppm.[\[6\]](#)
- Characteristic Peaks for (R)-**1-methyl-3-pyrrolidinol** (300 MHz, CDCl_3): δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H, $-\text{NCH}_3$), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 4.20-4.30 (m, 1H).[\[5\]](#)

3. Stereochemical Integrity (Polarimetry):

- Instrument: Polarimeter.
- Method: A solution of the compound is prepared at a known concentration in a specified solvent (e.g., chloroform).
- Analysis: The specific rotation is measured and compared to the literature value. For the (S)-enantiomer, the value should be positive (+6°), while for the (R)-enantiomer, it should be

negative (-7°).[1][2][4] The optical purity (enantiomeric excess, ee) can also be determined using chiral HPLC or GC.[6]

Safety and Handling

Both enantiomers are classified as irritants and combustible liquids. Standard laboratory safety protocols should be followed.

Hazard Information	Details
GHS Pictogram	Exclamation mark (GHS07)[1]
Signal Word	Warning[1][2]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338[1][2]
Personal Protective Equipment	Eyeshields, gloves, suitable respirator (e.g., type ABEK filter)[1][2]
Storage	Store in a cool, well-ventilated place. Keep away from heat and open flames. Hygroscopic and air-sensitive; store under an inert gas.

Conclusion

(R)-1-Methyl-3-pyrrolidinol and **(S)-1-Methyl-3-pyrrolidinol** are not interchangeable in chemical synthesis. Their distinct stereochemistry translates into different physical properties and, most importantly, dictates their utility as precursors for separate classes of high-value pharmaceutical targets. A thorough understanding of their individual characteristics and the appropriate experimental protocols for their synthesis and analysis is essential for professionals engaged in the design and development of new stereochemically pure drugs.

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